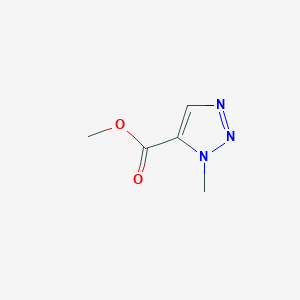

1-甲基-1,2,3-三唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 1-methyl-1,2,3-triazole-5-carboxylate and related compounds involves several steps, including acetylation, hydroxymethylation, oxidation, esterification, and cyclization. For example, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, can be achieved from 1H-1,2,4-triazole through hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, leading to an overall yield of 32% and purity of 98% (Xue Feng, 2005).

Molecular Structure Analysis

The molecular and crystal structure analysis of triazole derivatives, including those similar to methyl 1-methyl-1,2,3-triazole-5-carboxylate, reveals significant details about their geometry and electronic distribution. For instance, studies on triazole derivatives have shown delocalization of π-electron density within the triazole ring, indicating a curved shape for some molecules and highlighting the influence of substitution on molecular conformations (N. Boechat et al., 2010).

Chemical Reactions and Properties

Methyl 1-methyl-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including acetylation, which can significantly alter its chemical properties. For example, acetylation of related compounds with acetic anhydride leads to diacetylated products, demonstrating decreased susceptibility to acetylation compared to other triazole derivatives. This process is highly regioselective, resulting in specific acetylated products (Anetta Dzygiel et al., 2001).

科学研究应用

催化效率和合成

一项研究展示了含有强吸电子基团的 1H-1,2,3-三唑-4-甲酸甲酯的开发,用作金(I)阳离子的配体。研究了这种酯三唑金(I)配合物在催化丙烯合成和炔烃水合中的效率,展示了在低催化剂负载下的优异催化效率 (胡文康等人,2019 年)。

化学合成和改性

对 5-氨基-1H-[1,2,4]三唑-3-甲酸甲酯的 N-乙酰化衍生物的研究提供了对这些化合物的区域选择性乙酰化以及结构和构象特征的见解。这项工作说明了三唑衍生物中化学修饰的细微差别及其对进一步合成应用的影响 (A. Dzygiel 等人,2004 年)。

纳米颗粒介导的合成

据报道,ZnO 纳米颗粒在催化 1H-1,2,3-三唑-4-甲酸甲酯 3 与烷基卤化物反应生成甲基 N1-烷基化 1,2,3-三唑-4-甲酸甲酯的 N-烷基化反应中具有很高的效率,产率良好。这项研究强调了纳米颗粒在提高涉及三唑衍生物的合成反应的选择性和效率方面的潜力 (K. Prabakaran 等人,2012 年)。

药物开发中的定向合成

描述了一种 1-甲基-4-苯基-1H-1,2,3-三唑-5-甲酸的定向合成方法,突出了其作为各种药物合成中重要中间体的作用。这种方法学方法突出了三唑衍生物在药物合成和开发中的战略重要性 (刘大安等人,2015 年)。

抗病毒化合物合成

探索了含有 1,2,3-三唑部分的新型噻二唑类分子的合成,以对抗 COVID-19 主要蛋白酶的潜在抗病毒活性。这项研究展示了在寻找针对新兴病毒威胁的有效治疗方法中探索三唑衍生物 (Huda R. M. Rashdan 等人,2021 年)。

未来方向

The future directions of “Methyl 1-methyl-1,2,3-triazole-5-carboxylate” could involve its use in the development of novel bioactive molecules due to its ability to accommodate a broad range of substituents . It could also be used in the development of disease-modifying therapies against neurodegenerative diseases .

属性

IUPAC Name |

methyl 3-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBUAMMFZJMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

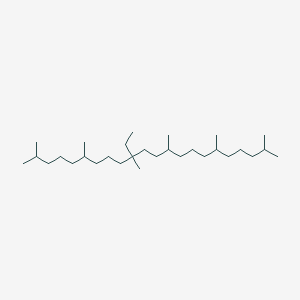

Canonical SMILES |

CN1C(=CN=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547677 |

Source

|

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-1,2,3-triazole-5-carboxylate | |

CAS RN |

105020-38-0 |

Source

|

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。